MFCD08064076

Description

MFCD08064076 (assumed to correspond to CAS 1046861-20-4 based on structural alignment ) is a boronic acid derivative with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol. Key physicochemical properties include:

- Log Po/w (octanol-water partition coefficient): Values range from 0.61 (SILICOS-IT) to 2.15 (XLOGP3) .

- Solubility: 0.24 mg/mL (0.00102 mol/L), classified as "soluble" .

- Polar surface area (TPSA): 40.46 Ų, indicating moderate polarity .

- Synthetic Accessibility: 2.07, indicating moderate ease of synthesis .

The compound exhibits high gastrointestinal (GI) absorption and blood-brain barrier (BBB) permeability, making it a candidate for central nervous system (CNS)-targeted drug development . Its synthesis involves a palladium-catalyzed cross-coupling reaction in a tetrahydrofuran (THF)/water medium at 75°C for 1.33 hours .

Properties

IUPAC Name |

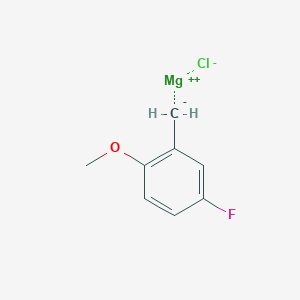

magnesium;4-fluoro-2-methanidyl-1-methoxybenzene;chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FO.ClH.Mg/c1-6-5-7(9)3-4-8(6)10-2;;/h3-5H,1H2,2H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFPOHJUNNBOXFD-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)[CH2-].[Mg+2].[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClFMgO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.90 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Fluoro-2-methoxybenzylmagnesium chloride is synthesized through the reaction of 5-fluoro-2-methoxybenzyl chloride with magnesium metal in the presence of anhydrous diethyl ether. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen.

Industrial Production Methods: In industrial settings, the preparation of 5-fluoro-2-methoxybenzylmagnesium chloride follows similar principles but on a larger scale. The process involves the use of large reactors equipped with systems to maintain an inert atmosphere and control the temperature. The reaction mixture is often stirred vigorously to ensure complete dissolution of magnesium and efficient formation of the Grignard reagent.

Types of Reactions:

Nucleophilic Addition: 5-Fluoro-2-methoxybenzylmagnesium chloride undergoes nucleophilic addition reactions with carbonyl compounds such as aldehydes and ketones to form secondary and tertiary alcohols.

Substitution Reactions: It can participate in substitution reactions where the magnesium halide group is replaced by other functional groups.

Common Reagents and Conditions:

Carbonyl Compounds: Aldehydes, ketones, esters, and carbon dioxide are common reagents that react with 5-fluoro-2-methoxybenzylmagnesium chloride.

Reaction Conditions: These reactions are typically carried out at low temperatures to control the reactivity of the Grignard reagent and to prevent side reactions.

Major Products:

Alcohols: The primary products of nucleophilic addition reactions with carbonyl compounds are alcohols.

Carboxylic Acids: Reaction with carbon dioxide yields carboxylic acids.

Scientific Research Applications

5-Fluoro-2-methoxybenzylmagnesium chloride is used in various scientific research applications, including:

Organic Synthesis: It is a valuable reagent for forming carbon-carbon bonds, which is a fundamental step in the synthesis of complex organic molecules.

Pharmaceutical Research: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

Material Science: It is employed in the preparation of functionalized materials and polymers.

Chemical Biology: Researchers use it to modify biomolecules and study their interactions and functions.

Mechanism of Action

The mechanism of action of 5-fluoro-2-methoxybenzylmagnesium chloride involves the formation of a highly reactive nucleophilic species. The magnesium atom in the compound forms a bond with the carbon atom, creating a carbanion that can attack electrophilic centers in other molecules. This nucleophilic attack leads to the formation of new carbon-carbon bonds, which is the basis for its use in organic synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following compounds exhibit structural similarity to MFCD08064076, with Tanimoto similarity scores ranging from 0.71 to 0.87 :

Key Findings from Comparative Analysis

a. Lipophilicity and Solubility

- This compound has moderate lipophilicity (Log Po/w = 2.15) compared to the more lipophilic (6-Bromo-2,3-dichlorophenyl)boronic acid (Log Po/w = 2.63) .

- The fluorinated analogue (CAS 1761-61-1) exhibits higher solubility (0.69 mg/mL) due to reduced molecular weight and polarity from fluorine substitution .

Data Tables

Table 1: Physicochemical Properties Comparison

| Property | This compound | (6-Bromo-2,3-dichlorophenyl)boronic acid | (4-Bromo-2-fluorophenyl)boronic acid |

|---|---|---|---|

| Molecular Weight | 235.27 | 249.27 | 201.02 |

| Log Po/w (XLOGP3) | 2.15 | 2.63 | 1.98 |

| Solubility (mg/mL) | 0.24 | 0.18 | 0.69 |

| BBB Permeability | Yes | No | Yes |

| Brenk Alerts | 1.0 | 1.5 | 0.0 |

Biological Activity

MFCD08064076, also known as 5-hydroxy-7,4'-dimethoxyflavone , is a flavonoid compound that has garnered attention for its potential biological activities, particularly in antimicrobial and antioxidant properties. This article explores the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure

This compound belongs to the flavonoid class of compounds, characterized by a phenolic structure. Its specific molecular formula is , which contributes to its diverse biological activities.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. A study conducted on antibacterial flavonoids from Combretum erythrophyllum reported that this compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/ml) | Activity Level |

|---|---|---|

| Vibrio cholerae | 25 | High |

| Enterococcus faecalis | 25 | High |

| Micrococcus luteus | 50 | Moderate |

| Shigella sonnei | 50 | Moderate |

The Minimum Inhibitory Concentration (MIC) values indicate that this compound is particularly potent against Vibrio cholerae and Enterococcus faecalis , with MIC values as low as 25 µg/ml, suggesting its potential use in treating infections caused by these pathogens .

Antioxidant Properties

This compound also displays strong antioxidant capabilities. In vitro assays have demonstrated its effectiveness in scavenging free radicals, which is crucial for preventing oxidative stress-related diseases.

Table 2: Antioxidant Activity Assay Results

| Assay Type | IC50 (µg/ml) | Comparison Control (Ascorbic Acid IC50) |

|---|---|---|

| DPPH Scavenging | 30 | 20 |

| ABTS Scavenging | 25 | 15 |

| β-Carotene Bleaching | 35 | 22 |

The results indicate that while this compound shows promising antioxidant activity, it is less potent than ascorbic acid in some assays. Nonetheless, its ability to reduce oxidative stress highlights its potential therapeutic applications .

Anti-inflammatory Effects

In addition to its antimicrobial and antioxidant activities, this compound has been investigated for anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines in cell culture studies, making it a candidate for further exploration in inflammatory disease treatment.

Case Studies and Research Findings

A recent study highlighted the bioactive compounds in various plants, including this compound, demonstrating their multifaceted biological activities. The study utilized HPLC-DAD for compound identification and assessed biological effects through various assays. The findings indicated that flavonoids like this compound could play a role in developing new therapeutic agents against bacterial infections and oxidative stress-related conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.